molecular formula C12H14N4OS2 B12010581 4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide CAS No. 618076-71-4

4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B12010581
CAS No.: 618076-71-4
M. Wt: 294.4 g/mol
InChI Key: KXJYRIWHZOWQAU-UHFFFAOYSA-N
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Description

4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is a heterocyclic compound with potential applications in medicinal chemistry. The compound’s structure features a thiazole ring, which is known for its biological activity, making it a subject of interest for researchers in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of an α-haloketone with thiourea under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Attachment of the Pyridin-3-ylmethyl Group: This step involves the reaction of the thiazole derivative with a pyridine derivative, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Final Modifications: The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group or the thiazole ring.

    Substitution: The amino and pyridin-3-ylmethyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

Medicinally, 4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide is investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry

In industry, the compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the amino group are key functional groups that contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Lacks the pyridin-3-ylmethyl group.

    3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide: Lacks the amino group.

    4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid: Lacks the N-(pyridin-3-ylmethyl) group.

Uniqueness

The presence of both the amino group and the pyridin-3-ylmethyl group in 4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

618076-71-4

Molecular Formula

C12H14N4OS2

Molecular Weight

294.4 g/mol

IUPAC Name

4-amino-3-ethyl-N-(pyridin-3-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H14N4OS2/c1-2-16-10(13)9(19-12(16)18)11(17)15-7-8-4-3-5-14-6-8/h3-6H,2,7,13H2,1H3,(H,15,17)

InChI Key

KXJYRIWHZOWQAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C(=O)NCC2=CN=CC=C2)N

Origin of Product

United States

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